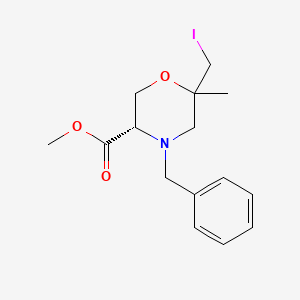
(4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate is a complex organic compound that has garnered attention in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate typically involves multiple steps, starting with the formation of the trioxothiazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Known for its wide range of pharmacological activities, including anticancer and antimicrobial properties.
Thiadiazole: Exhibits diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
(4-Amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a trioxothiazinan ring and a trifluoroacetate group sets it apart from other similar compounds, making it a valuable subject for further research and development .
Eigenschaften
Molekularformel |
C6H7F3N2O5S |
|---|---|
Molekulargewicht |
276.19 g/mol |
IUPAC-Name |
(4-amino-1,1,3-trioxothiazinan-2-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H7F3N2O5S/c7-6(8,9)5(13)16-11-4(12)3(10)1-2-17(11,14)15/h3H,1-2,10H2 |
InChI-Schlüssel |
NZSHIHUUNLUJPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)N(C(=O)C1N)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)

![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)


